2-Amino-3-Brom-5-Fluorphenol

Übersicht

Beschreibung

2-Amino-5-bromo-3-fluorophenol is a valuable aromatic compound that can be utilized as a building block throughout organic chemistry . The halogenated material can be applied in a range of reactions due to its useful functional groups .

Synthesis Analysis

The synthesis of 2-Amino-5-bromo-3-fluorophenol involves several steps. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .Molecular Structure Analysis

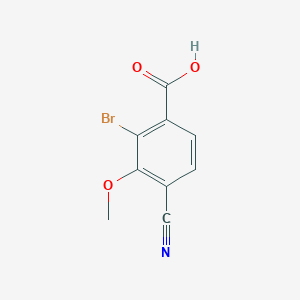

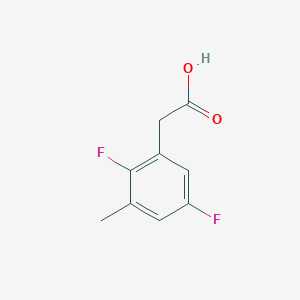

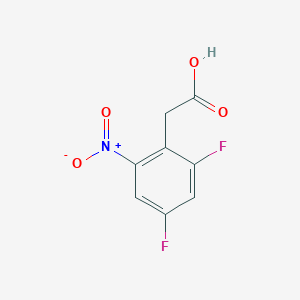

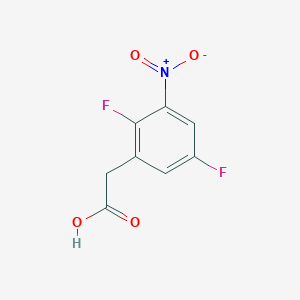

The molecular formula of 2-Amino-5-bromo-3-fluorophenol is C6H5BrFNO . The average mass is 190.998 Da and the monoisotopic mass is 189.942947 Da .Chemical Reactions Analysis

2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical and Chemical Properties Analysis

2-Amino-5-bromo-3-fluorophenol has a density of 1.9±0.1 g/cm3 . It has a boiling point of 249.1±40.0 °C at 760 mmHg . The molecular weight is 206.012 .Wissenschaftliche Forschungsanwendungen

Molekulargerüst für APIs

„2-Amino-3-Brom-5-Fluorphenol“ kann als molekulares Gerüst für pharmazeutisch wirksame Inhaltsstoffe (APIs) dienen. Ähnliche Verbindungen wurden zur Synthese von Derivaten verwendet, die menschliche Promyelozyten-Leukämie-Zelllinien hemmen .

Synthese von polyzyklischen Antagonisten

Diese Verbindung kann bei der Herstellung von Reaktionszwischenprodukten verwendet werden, die für die Synthese von polyzyklischen 5-HT3- und 5-HT4-Antagonisten erforderlich sind, die bei der Behandlung verschiedener neurologischer Erkrankungen wichtig sind .

Baustein der organischen Synthese

Aufgrund seiner funktionellen Gruppen ist „this compound“ ein wertvoller Baustein in der organischen Chemie, der eine Reihe von Reaktionen ermöglicht .

Nucleophile Substitutionsreaktionen

Die Verbindung kann an nucleophilen Substitutionsreaktionen beteiligt sein, die für die Herstellung einer Vielzahl chemischer Produkte von grundlegender Bedeutung sind .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Target of Action

It is known that the compound’s fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution . This suggests that the compound may interact with proteins or other biological molecules that have nucleophilic properties.

Mode of Action

2-Amino-3-bromo-5-fluorophenol interacts with its targets through its functional groups. The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . This interaction can lead to changes in the target molecule, potentially altering its function.

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution suggests that it may influence pathways involving proteins or other molecules with nucleophilic properties .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given its reactivity, it is plausible that the compound could alter the function of its target molecules, leading to downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-bromo-5-fluorophenol. For instance, the compound should be stored in a dark place and in an inert atmosphere to maintain its stability . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment.

Eigenschaften

IUPAC Name |

2-amino-3-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLMLWVBTWKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805027-31-9 | |

| Record name | 2-Amino-3-bromo-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.